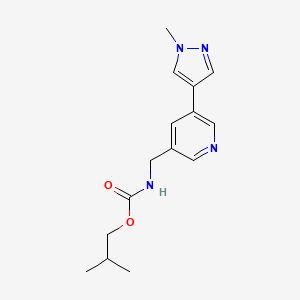

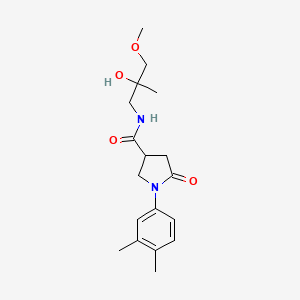

Ethyl 4-(2-(2-benzamidothiazol-4-yl)acetyl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

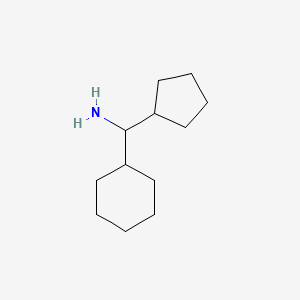

Molecular Structure Analysis

The molecular structure of Ethyl 4-(2-(2-benzamidothiazol-4-yl)acetyl)piperazine-1-carboxylate can be analyzed using various spectroscopic techniques such as FT-IR, 1H & 13C NMR, and LCMS . The structures can be further confirmed by single crystal X-ray diffraction analysis .Scientific Research Applications

Synthesis and Biological Activities

Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which include derivatives related to Ethyl 4-(2-(2-benzamidothiazol-4-yl)acetyl)piperazine-1-carboxylate, have been used in the synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These compounds have shown promising antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013).

Crystal Structure Analysis

The crystal structure of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, a related compound, has been studied. This analysis helps in understanding the molecular conformation and interactions, which are crucial for designing compounds with specific biological activities (Faizi et al., 2016).

Antimycobacterial Activity

Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate and 3-(piperazin-1-yl)benzo[d]isothiazole derivatives have been synthesized and screened for antimycobacterial activity, particularly against Mycobacterium tuberculosis. These compounds have shown potential as inhibitors of Mycobacterium tuberculosis DNA GyrB (Reddy et al., 2014).

Antimicrobial Activity

Synthesis of various piperazine derivatives, including those structurally similar to this compound, has been explored for antimicrobial properties. These compounds have shown significant antibacterial and antifungal activities (Rajkumar et al., 2014).

Antitubercular Activity

A variety of piperazine derivatives have been synthesized and evaluated for their antitubercular activities. These compounds have been found effective against Mycobacterium smegmatis and Mycobacterium tuberculosis, providing valuable insights for the development of new antitubercular agents (Jeankumar et al., 2013).

Antimicrobial Activity of Pyridine Derivatives

Studies on the synthesis and antimicrobial activity of pyridine derivatives, which are structurally related to this compound, have been conducted. These compounds have exhibited variable and modest activity against bacteria and fungi (Patel et al., 2011).

Antimicrobial Agents

The synthesis and evaluation of new benzothiazoles as antimicrobial agents have been explored. These studies include derivatives structurally related to this compound and provide insights into the development of new antimicrobial compounds (Al‐Talib et al., 2016).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Compounds containing a thiazole ring have been found to interact with various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The piperazine moiety, a component of this compound, is known for its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds, which can influence the compound’s bioavailability .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of compounds containing a thiazole ring .

properties

IUPAC Name |

ethyl 4-[2-(2-benzamido-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4S/c1-2-27-19(26)23-10-8-22(9-11-23)16(24)12-15-13-28-18(20-15)21-17(25)14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3,(H,20,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDPRLCYZARUCDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(sec-butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2990096.png)

![N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-N-methylprop-2-enamide](/img/structure/B2990102.png)

![(2-(2-fluorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2990113.png)

![prop-2-yn-1-yl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B2990114.png)